5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride

Histamine receptor pharmacology H2 receptor selectivity Imidazole SAR

Researchers using histamine in H2 receptor assays face confounding H1 cross-activation. 2-Aminohistamine dihydrochloride provides a selective H2 agonist with attenuated H1 activity, enabling cleaner functional studies. • Enables H2-specific dose-response curves in isolated tissue preparations. • Key building block for Pictet-Spengler synthesis of ageladine A and imidazo[4,5-c]pyridine scaffolds. • Dihydrochloride salt dissolves readily in physiological buffers. Bulk quantities stocked for immediate shipment.

Molecular Formula C5H12Cl2N4
Molecular Weight 199.08 g/mol
CAS No. 89026-16-4
Cat. No. B035176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride
CAS89026-16-4
Synonyms4-(2-AMINO-ETHYL)-1H-IMIDAZOL-2-YLAMINE 2HCL; 2-AMINOHISTAMINE DIHYDROCHLORIDE; 5-(2-AMinoethyl)-1H-IMidazol-2-AMine Dihydrochloride; [4-(2-Aminoethyl)-1H-imidazol-2-yl]amine dihydrochloride; 2-(2-Amino-4-imidazolyl)ethylamine dihydrochloride
Molecular FormulaC5H12Cl2N4
Molecular Weight199.08 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)N)CCN.Cl.Cl
InChIInChI=1S/C5H10N4.2ClH/c6-2-1-4-3-8-5(7)9-4;;/h3H,1-2,6H2,(H3,7,8,9);2*1H
InChIKeyLSSCOLGPHKNOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 5-(2-Aminoethyl)-1H-imidazol-2-amine Dihydrochloride (CAS 89026-16-4) and Why It Matters for Research Procurement


5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride (CAS 89026-16-4), also known as 2-aminohistamine dihydrochloride, is a synthetic imidazole derivative belonging to the histamine H₂ receptor agonist class. The compound features a 2-amino substituent on the imidazole ring that distinguishes it from the endogenous ligand histamine, conferring a markedly altered pharmacological profile with preferential H₂ receptor stimulation over H₁ [1]. The dihydrochloride salt form provides a stable, water-soluble crystalline solid with a well-characterized melting point [2], making it suitable for in vitro pharmacological assays, receptor profiling studies, and as a versatile building block in complex heterocyclic synthesis.

Why Histamine, Dimaprit, or Other H2 Agonists Cannot Simply Replace 5-(2-Aminoethyl)-1H-imidazol-2-amine Dihydrochloride


Although histamine, dimaprit, and 5-methylhistamine are all established H₂ receptor agonists, their pharmacological selectivity and synthetic utility diverge substantially from 2-aminohistamine. Histamine activates both H₁ and H₂ receptors non-selectively, whereas the 2-amino substitution in this compound markedly reduces H₁-mediated off-target effects while preserving meaningful H₂ stimulatory activity [1]. Dimaprit, a non-imidazole H₂ agonist, cannot serve as a synthetic precursor for imidazole-fused heterocycles. The 5-methyl analog (2-amino-5-methylhistamine) exhibits drastically diminished H₂ agonist potency—below 0.1% of histamine—rendering it unsuitable for functional H₂ studies where measurable receptor activation is required [2]. Consequently, generic substitution with any of these analogs would compromise either the pharmacological selectivity, synthetic applicability, or functional potency required for hypothesis-driven research or industrial-scale chemical development.

Quantitative Differentiation of 5-(2-Aminoethyl)-1H-imidazol-2-amine Dihydrochloride Versus Closest Analogs


H₂ vs. H₁ Receptor Selectivity: 2-Aminohistamine vs. Histamine in Guinea-Pig Isolated Tissue

2-Aminohistamine (compound I) demonstrated preferential H₂ receptor stimulation with substantially reduced H₁ receptor activity relative to histamine, as assessed in isolated guinea-pig ileum and gall-bladder motility assays. In contrast, histamine activates both H₁ and H₂ receptors non-selectively. The 2-amino substituent is the critical structural determinant responsible for this shift in receptor subtype selectivity [1]. Further comparative studies confirmed that the reduction in potency caused by 2-amino substitution is most pronounced at H₁ receptors, establishing 2-aminohistamine as a biased H₂-preferring agonist within the imidazole series [2].

Histamine receptor pharmacology H2 receptor selectivity Imidazole SAR

Gastric Acid Secretion Potency: 2-Aminohistamine vs. Histamine in Feline Model

In the gastric fistula cat model, 2-aminohistamine stimulated gastric acid secretion with a potency approximately 24-fold lower than that of histamine [1]. This quantitative difference defines the compound as a moderate-efficacy H₂ agonist rather than a full-efficacy agonist at gastric H₂ receptors. The attenuated potency, combined with its reduced H₁ activity, positions 2-aminohistamine as a valuable tool for distinguishing H₂-mediated secretory effects from H₁-mediated vascular effects that would be co-activated by histamine.

Gastric acid secretion H2 agonist potency In vivo cat model

Comparative H₂ Agonist Potency: 2-Aminohistamine vs. 2-Amino-5-methylhistamine in Guinea-Pig Tissue

The 5-methyl derivative of 2-aminohistamine (2-amino-5-methylhistamine, compound II) is essentially inactive at H₁ receptors and exhibits H₂ agonist potency below 0.1% of that of histamine in isolated guinea-pig stomach and ileum assays [1]. In direct comparison, 2-aminohistamine (compound I) retains substantially greater H₂ agonist efficacy, demonstrating that the presence or absence of the 5-methyl group on the imidazole ring is a critical determinant of H₂ functional potency within the 2-aminoimidazole series. The 5-methyl substitution further suppresses an already attenuated H₂ response to near-physiologically irrelevant levels.

H2 agonist SAR 5-Methyl substitution Guinea-pig ileum bioassay

Synthetic Utility as a Pictet-Spengler Precursor: 2-Aminohistamine vs. Histamine and Other Imidazole Amines

2-Aminohistamine serves as a uniquely competent precursor for Pictet-Spengler-type cyclocondensation reactions with aryl aldehydes, enabling the concise total synthesis of ageladine A—a marine sponge-derived angiogenesis inhibitor—and 14 structural analogues in a single synthetic operation [1]. The key step exploits the 2-amino group for imine formation followed by intramolecular cyclization onto the electron-rich imidazole C-4 position, a reactivity manifold unavailable to histamine (which lacks the 2-amino group), 2-amino-5-methylhistamine (which shows diminished nucleophilicity), or non-imidazole agonists such as dimaprit. This synthetic utility was further demonstrated in a one-pot protocol producing the natural product and analogues for structure-activity relationship studies [2]. Notably, 2-aminoimidazole-based synthons have been proposed as biosynthetic precursors to multiple marine guanidine alkaloids including purealidins and ceratamines [3].

Total synthesis Pictet-Spengler cyclization Marine natural products

Physicochemical Characterization: Melting Point as a Batch Identity and Quality Metric

The dihydrochloride salt of 2-aminohistamine (CAS 89026-16-4) has a well-defined melting point of 188-189 °C with decomposition, as reported in the original synthesis and characterization paper by Vitali et al. [1]. This sharply defined thermal transition serves as a practical batch identity and purity check for incoming material, distinguishing the dihydrochloride salt from the free base (CAS 39050-13-0) and from the structurally similar 2-amino-5-methylhistamine dihydrochloride (CAS 89026-20-0). The dihydrochloride salt form further offers enhanced aqueous solubility and solid-state storage stability relative to the free amine, consistent with the general behavior of amine hydrochloride salts [2].

Physicochemical characterization Salt form identity Quality control

Comparative H₂ Agonist Activity Profile: 2-Aminohistamine vs. Dimaprit

2-Aminohistamine and dimaprit were directly compared with histamine in the 1986 Impicciatore study. While dimaprit is a well-established selective H₂ agonist, it belongs to the non-imidazole isothiourea class and cannot participate in imidazole-based chemical transformations or serve as a precursor for imidazole-containing heterocycles [1]. Pharmacologically, 2-aminohistamine provides an alternative imidazole-based H₂ agonist scaffold with a distinct efficacy profile and a different H₂/H₁ selectivity ratio. This dual differentiation—chemical class divergence and pharmacological profile divergence—makes 2-aminohistamine the preferred choice when an imidazole nucleus is required for synthetic derivatization or when researchers need to probe imidazole-specific binding interactions at histamine receptor subtypes.

H2 agonist comparison Dimaprit Imidazole vs non-imidazole

Best Research and Industrial Application Scenarios for 5-(2-Aminoethyl)-1H-imidazol-2-amine Dihydrochloride


Pharmacological Differentiation of H₂ vs. H₁ Receptor-Mediated Responses in Isolated Tissue Assays

2-Aminohistamine dihydrochloride is ideally suited for isolated organ bath experiments—particularly guinea-pig ileum and gastric fundus preparations—where its H₂-preferring activity profile (established in direct head-to-head comparison with histamine) allows researchers to isolate H₂ receptor-mediated effects with less confounding H₁ cross-activation than native histamine [1]. The dihydrochloride salt dissolves readily in physiological buffers, facilitating acute preparation of agonist solutions for cumulative dose-response curve construction.

Gastric Acid Secretion Studies Requiring a Moderate-Efficacy H₂ Agonist Reference

In gastric physiology research using in vivo feline or in vitro guinea-pig stomach models, 2-aminohistamine provides a well-characterized, moderate-efficacy H₂ reference agonist. Its 24-fold lower potency relative to histamine in gastric acid secretion [2] positions it as an intermediate-efficacy probe between full agonists and antagonists, useful for calibrating receptor reserve estimates, characterizing partial agonist behavior, or benchmarking novel H₂ ligand candidates.

Total Synthesis of Imidazo[4,5-c]pyridine Natural Products and Analog Libraries

2-Aminohistamine is a critical starting material for the Pictet-Spengler-based total synthesis of ageladine A and its structural analogues [3][4]. The compound's unique 2-aminoimidazole architecture enables a one-step key condensation that constructs the imidazo[4,5-c]pyridine core—a scaffold inaccessible using histamine or non-2-amino imidazole building blocks. Synthetic chemistry groups engaged in marine natural product synthesis, kinase inhibitor development, or heterocyclic library construction should stock this compound as a strategic synthetic intermediate.

Receptor Profiling Panels for Histamine Receptor Subtype Selectivity Screening

For laboratories conducting systematic histamine receptor subtype profiling, 2-aminohistamine serves as a reference imidazole-based H₂-preferring agonist alongside dimaprit (non-imidazole H₂ agonist) and histamine (non-selective H₁/H₂ agonist). Its distinct selectivity fingerprint—attenuated H₁ activity with preserved H₂ agonism [1]—provides a valuable data point for classifying novel ligands and validating receptor subtype assignment in recombinant or native tissue systems.

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